molecular formula C11H14O B13991557 2-(2-Methylbut-3-en-2-yl)phenol CAS No. 18272-61-2

2-(2-Methylbut-3-en-2-yl)phenol

Cat. No.: B13991557
CAS No.: 18272-61-2
M. Wt: 162.23 g/mol
InChI Key: SWEFVVFNAINSMI-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-en-2-yl)phenol is a member of the class of phenols, where the hydrogen at position 2 is replaced by a polyprenyl group . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of aluminum isopropylate as a catalyst in the alkylation of phenol with prenyl alcohol has been reported . This method allows for the production of the compound on a larger scale with higher purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce brominated or nitrated phenols .

Scientific Research Applications

2-(2-Methylbut-3-en-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylbut-3-en-2-yl)phenol is unique due to its specific substitution pattern and the presence of a polyprenyl group. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

18272-61-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-methylbut-3-en-2-yl)phenol

InChI

InChI=1S/C11H14O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8,12H,1H2,2-3H3

InChI Key

SWEFVVFNAINSMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC=CC=C1O

Origin of Product

United States

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